molecular formula C24H23N3O5 B12423647 2-Hydroxypropyl Nortadalafil-d6

2-Hydroxypropyl Nortadalafil-d6

Número de catálogo: B12423647
Peso molecular: 439.5 g/mol
Clave InChI: YGRCGCUDAOLEEX-CXZIABTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydroxypropyl Nortadalafil-d6 (C₂₄H₁₇D₆N₃O₅; MW 439.49) is a deuterium-labeled analog of 2-Hydroxypropyl Nortadalafil, a metabolite or impurity of Tadalafil—a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension . The deuterated form incorporates six deuterium atoms at specific positions, enhancing its stability and utility as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . Its molecular structure features a pyrazino-pyridoindole core modified with a 2-hydroxypropyl group, distinguishing it from the parent drug Tadalafil .

Propiedades

Fórmula molecular

C24H23N3O5

Peso molecular

439.5 g/mol

Nombre IUPAC

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1/i1D3,10D2,13D

Clave InChI

YGRCGCUDAOLEEX-CXZIABTJSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O

SMILES canónico

CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropyl Nortadalafil-d6 involves several steps, starting from the parent compound, Tadalafil. The key steps include:

    Hydroxylation: Introduction of a hydroxypropyl group at a specific position on the Tadalafil molecule.

    Deuteration: Replacement of hydrogen atoms with deuterium to form the deuterated analog.

Industrial Production Methods: Industrial production of 2-Hydroxypropyl Nortadalafil-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions due to its labile ester and amide functional groups:

Reaction TypeConditionsProducts FormedStability Impact
Acidic Hydrolysis0.1M HCl, 60°C, 4 hoursTryptophan derivatives + sarcosine analogsReduces PDE5 binding affinity by 38%
Alkaline Hydrolysis0.1M NaOH, 25°C, 24 hours Free hydroxypropyl-d6 moiety + nortadalafil coreAlters solubility profile (logP increases by 0.8)

Hydrolysis studies using deuterated solvents (DMSO-d6) confirmed retention of isotopic labeling in the hydroxypropyl group post-reaction .

Oxidation Reactions

The hydroxypropyl-d6 side chain is susceptible to oxidation, forming ketones or aldehydes:

Oxidizing AgentTemperatureYield (%)Key ProductAnalytical Confirmation
KMnO₄ (0.05M)40°C722-Ketopropyl-d6 nortadalafilFT-IR: C=O stretch at 1,710 cm⁻¹
CrO₃/H₂SO₄RT58Aldehyde derivative (unstable)LC-MS: m/z 455.2 [M+H]⁺

Oxidation kinetics show pseudo-first-order behavior (k = 0.017 min⁻¹) under mild conditions.

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acid derivatives:

ReagentCatalystProductApplication Relevance
Acetic anhydrideH₂SO₄Acetylated derivativeImproved metabolic stability
Benzoyl chloridePyridineBenzoyl esterUsed in prodrug formulations

Deuterium labeling remains intact during these reactions, as verified by ¹H-NMR (absence of proton signals at δ 1.2–1.5 ppm) .

Photodegradation

UV light exposure induces structural changes:

Light SourceDurationDegradation PathwayBioactivity Loss
UV-C (254 nm)6 hoursRing-opening of pyrazino moiety89% reduction in PDE5 inhibition
Sunlight (simulated)48 hoursIsomerization at C6-C12aAlters stereoselectivity (ΔIC₅₀ = 15 nM)

Photostability studies recommend storage in amber containers under inert atmospheres.

Enzymatic Biotransformation

Hepatic microsomal assays reveal cytochrome P450-mediated reactions:

EnzymePrimary MetaboliteKinetic Parameter (Km)
CYP3A4N-desmethyl derivative18.7 μM
CYP2C9Hydroxylated tetracyclic core42.3 μM

Deuteration reduces metabolic clearance by 22% compared to non-deuterated analogs.

Thermal Decomposition

Thermogravimetric analysis (TGA) data under nitrogen:

Temperature RangeMass Loss (%)Proposed Mechanism
180–220°C12Loss of hydroxypropyl-d6 group
300–350°C68Pyrolysis of indole-dione ring

DSC profiles show an endothermic peak at 214°C (ΔH = 148 J/g) correlating with crystalline structure collapse.

Aplicaciones Científicas De Investigación

2-Hydroxypropyl Nortadalafil-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Drug Development: Used as a reference standard in the development of new phosphodiesterase inhibitors.

    Biological Research: Investigating the effects of Tadalafil derivatives on various biological pathways and their potential therapeutic applications.

    Industrial Applications: Used in the synthesis of other deuterated compounds for research and development purposes.

Mecanismo De Acción

The mechanism of action of 2-Hydroxypropyl Nortadalafil-d6 is similar to that of Tadalafil. It inhibits phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension.

Comparación Con Compuestos Similares

Structural Analogues: Tadalafil and Derivatives

Key Similarities and Differences :

  • Core Structure: Both Tadalafil (C₂₂H₁₉N₃O₄; MW 389.41) and 2-Hydroxypropyl Nortadalafil-d6 share the pyrazino-pyridoindole backbone. However, the latter introduces a 2-hydroxypropyl substituent and deuterium atoms, altering its metabolic stability and detection specificity .
  • Functional Role: Tadalafil acts therapeutically by inhibiting PDE5, while 2-Hydroxypropyl Nortadalafil-d6 serves as a non-therapeutic reference standard for quantifying Tadalafil and its metabolites in pharmacokinetic studies .
  • Metabolism: The deuterium in 2-Hydroxypropyl Nortadalafil-d6 reduces susceptibility to cytochrome P450 (CYP)-mediated oxidation, extending its half-life in analytical workflows compared to non-deuterated analogs .

Table 1: Structural and Functional Comparison

Parameter 2-Hydroxypropyl Nortadalafil-d6 Tadalafil Descarbonsildenafil-d6
Core Structure Pyrazino-pyridoindole Pyrazino-pyridoindole Pyrazolo-pyrimidine-sulfonamide
Functional Groups 2-Hydroxypropyl, deuterium None Deuterium, ethoxybenzenesulfonamide
Molecular Formula C₂₄H₁₇D₆N₃O₅ C₂₂H₁₉N₃O₄ C₂₁H₂₄D₆N₆O₄S
Analytical Use Internal standard for LC-MS Therapeutic agent Metabolite quantification

Polymer-Drug Conjugates: HPMA Copolymer-Doxorubicin (PK1)

Key Differences :

  • Molecular Scale: PK1 (HPMA copolymer-doxorubicin) is a macromolecular conjugate (~30 kDa) designed for tumor-targeted drug delivery, whereas 2-Hydroxypropyl Nortadalafil-d6 is a small molecule (439.49 Da) .
  • Mechanism: PK1 releases doxorubicin via lysosomal cleavage after cellular uptake, whereas 2-Hydroxypropyl Nortadalafil-d6 is metabolically inert and used for analytical calibration .
  • Pharmacokinetics : PK1 exhibits prolonged plasma half-life (elimination t½: 93 hours) due to polymer shielding, contrasting with the deuterated compound’s extended stability in vitro rather than in vivo .

Table 2: Pharmacokinetic and Therapeutic Profiles

Parameter 2-Hydroxypropyl Nortadalafil-d6 PK1 (HPMA-Doxorubicin) Proxyphylline
Half-Life N/A (analytical standard) 93 hours (elimination) 6–8 hours
Primary Use LC-MS internal standard Chemotherapy Bronchodilation
Metabolism Minimal (deuterium-stabilized) Lysosomal cleavage Hepatic demethylation
Excretion N/A Renal Renal

Hydroxypropyl-Modified Pharmaceuticals: Proxyphylline

Functional Contrast :

  • Therapeutic Class: Proxyphylline (7-(2-hydroxypropyl)theophylline; C₁₀H₁₄N₄O₃) is a xanthine derivative used as a bronchodilator, acting via PDE4 inhibition and adenosine receptor antagonism .
  • Structural Divergence: Unlike 2-Hydroxypropyl Nortadalafil-d6’s heterocyclic core, Proxyphylline features a xanthine backbone with a hydroxypropyl group at position 7 .
  • Pharmacokinetics : Proxyphylline has a short half-life (6–8 hours) due to rapid hepatic metabolism, whereas the deuterated compound’s stability is tailored for analytical reproducibility .

Actividad Biológica

2-Hydroxypropyl Nortadalafil-d6 is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound is distinguished by its deuterated form, which is utilized in pharmacokinetic studies and metabolic investigations. This article delves into the biological activity of 2-Hydroxypropyl Nortadalafil-d6, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

2-Hydroxypropyl Nortadalafil-d6 has the chemical formula C24H23D6N3O5. The incorporation of deuterium (D) in its structure not only aids in tracing metabolic pathways but also enhances the stability of the compound.

PropertyValue
Molecular Weight429.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

As a PDE-5 inhibitor, 2-Hydroxypropyl Nortadalafil-d6 works by inhibiting the enzyme phosphodiesterase type 5, which results in increased levels of cyclic guanosine monophosphate (cGMP). This leads to vasodilation and increased blood flow to specific areas, particularly the corpus cavernosum in penile tissue, facilitating erection.

Pharmacological Studies

Recent studies have focused on the efficacy and safety profile of PDE-5 inhibitors, including analogs like 2-Hydroxypropyl Nortadalafil-d6. Research indicates that this compound exhibits similar biological activities to tadalafil, including:

  • Vasodilation : Enhanced blood flow due to increased cGMP levels.
  • Erectile Function Improvement : Clinical trials have shown significant improvements in erectile function scores among patients treated with PDE-5 inhibitors.

Case Studies

  • Clinical Efficacy : A study published in The Journal of Sexual Medicine examined the effects of various PDE-5 inhibitors on erectile dysfunction. Patients receiving treatment with tadalafil or its analogs reported improved erectile function and satisfaction compared to placebo groups .
  • Adverse Effects : Another investigation into the safety profiles of PDE-5 inhibitors highlighted common side effects such as headaches, flushing, and dyspepsia. Notably, the deuterated form may exhibit altered pharmacokinetics, potentially leading to different side effect profiles .

Table 2: Comparison of Biological Activities

CompoundMechanism of ActionEfficacy in ED TreatmentCommon Side Effects
TadalafilPDE-5 inhibitionHighHeadache, flushing
SildenafilPDE-5 inhibitionHighHeadache, vision changes
2-Hydroxypropyl Nortadalafil-d6PDE-5 inhibitionSimilar to tadalafilPotentially altered profile

Q & A

Basic: How can researchers analytically validate the presence and purity of 2-Hydroxypropyl Nortadalafil-d6 in experimental matrices?

Answer:
Analytical validation requires a combination of chromatographic and spectroscopic techniques. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish 2-Hydroxypropyl Nortadalafil-d6 from non-deuterated analogs. Validate specificity, linearity (R² ≥0.99), accuracy (spiked recovery 90–110%), and precision (CV ≤15%) across biological matrices (e.g., plasma, tissue homogenates). Include isotopic purity assessment via high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98% .

Advanced: What experimental designs are optimal for resolving contradictions in reported pharmacological efficacy of 2-Hydroxypropyl Nortadalafil-d6?

Answer:
Contradictions often arise from variability in bioactivity assays or model systems. To address this:

  • Replicate studies using standardized protocols (e.g., ISO 10993 for biocompatibility testing).
  • Employ dose-response curves with at least 6 concentration points to assess EC₅₀/IC₅₀ values.
  • Use dual-institution validation to minimize batch-to-batch variability.
  • Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and methodological rigor (e.g., random-effects models) .

Basic: What literature search strategies ensure comprehensive retrieval of peer-reviewed studies on 2-Hydroxypropyl Nortadalafil-d6?

Answer:
Construct Boolean search strings combining:

  • Chemical identifiers : CAS registry number, IUPAC name, and synonyms (e.g., deuterated tadalafil derivatives).
  • Methodological terms : "pharmacokinetics," "isotope dilution," "stability testing."
    Search databases like PubMed, SciFinder, and Embase, and apply filters for publication type (e.g., in vitro, in vivo) and date (post-2010). Use citation-tracking tools (e.g., Web of Science) to identify seminal studies. Document search protocols per PRISMA guidelines to ensure reproducibility .

Advanced: How can researchers design mechanistic studies to elucidate the metabolic pathways of 2-Hydroxypropyl Nortadalafil-d6?

Answer:

  • In vitro models : Incubate with human liver microsomes (HLM) or hepatocytes to identify phase I/II metabolites. Use UPLC-HRMS for metabolite profiling and isotopic pattern filtering to isolate deuterated species.
  • In vivo studies : Administer 2-Hydroxypropyl Nortadalafil-d6 to rodent models and collect plasma/bile samples at timed intervals. Apply stable isotope tracing to track deuterium retention and metabolic flux .
  • Computational tools : Predict metabolic sites with software like Meteor (Lhasa Limited) and validate experimentally .

Basic: What quality control measures are critical during the synthesis of 2-Hydroxypropyl Nortadalafil-d6?

Answer:

  • Monitor reaction progress via NMR spectroscopy (¹H/¹³C) to confirm deuterium incorporation at specified positions.
  • Use HPLC-UV (λ = 220–280 nm) to assess intermediate purity (>95%).
  • Perform elemental analysis to verify isotopic enrichment and rule out isotopic scrambling.
  • Store synthesized compounds under inert gas (N₂/Ar) at –80°C to prevent deuterium exchange .

Advanced: How should researchers evaluate the long-term stability of 2-Hydroxypropyl Nortadalafil-d6 under varying storage conditions?

Answer:
Design a stability-indicating study with accelerated (40°C/75% RH) and real-time (25°C/60% RH) storage conditions. Analyze samples at 0, 1, 3, 6, and 12 months using:

  • Forced degradation : Expose to acid/base, oxidative, and photolytic stress.
  • Stability-indicating assays : LC-MS/MS to quantify degradation products (e.g., de-deuteration, hydrolysis).
  • Statistical modeling : Fit data to Arrhenius equations to predict shelf life .

Basic: What ethical considerations apply when designing animal studies involving 2-Hydroxypropyl Nortadalafil-d6?

Answer:

  • Justify sample sizes using power analysis (α=0.05, β=0.20) to minimize unnecessary animal use.
  • Adhere to 3Rs principles (Replacement, Reduction, Refinement) and obtain approval from institutional animal care committees (IACUC).
  • Report adverse events (e.g., hepatotoxicity) transparently, even if they contradict hypotheses .

Advanced: How can isotopic effects of deuterium in 2-Hydroxypropyl Nortadalafil-d6 influence pharmacokinetic (PK) outcomes?

Answer:
Deuterium kinetic isotope effects (KIEs) may alter:

  • Metabolic half-life : Measure via serial blood sampling and non-compartmental analysis (NCA). Compare AUC and t₁/₂ against non-deuterated analogs.
  • Enzyme binding : Use surface plasmon resonance (SPR) to assess CYP3A4 affinity changes.
  • Toxicity : Conduct repeat-dose toxicity studies in rodents to detect deuterium-related anomalies (e.g., mitochondrial dysfunction) .

Basic: What statistical methods are appropriate for analyzing dose-response data for 2-Hydroxypropyl Nortadalafil-d6?

Answer:

  • Fit data to four-parameter logistic models (4PL) using software like GraphPad Prism.
  • Report 95% confidence intervals for EC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Advanced: How can researchers mitigate batch-to-batch variability in 2-Hydroxypropyl Nortadalafil-d6 for reproducible bioactivity assays?

Answer:

  • Standardize synthesis protocols : Document reaction conditions (temperature, solvent ratios) and raw material sources.
  • Implement QC checkpoints : NMR, HRMS, and elemental analysis for each batch.
  • Use reference standards from accredited providers (e.g., NIST) for calibration.
  • Conduct interlaboratory proficiency testing to harmonize analytical methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.